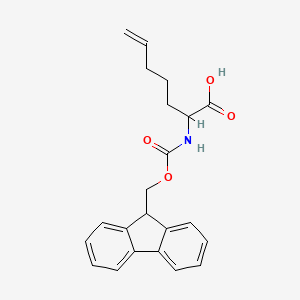

2-(Fmoc-amino)-6-heptenoic acid

Vue d'ensemble

Description

2-(Fmoc-amino)-6-heptenoic acid is a derivative of heptenoic acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protective group for the amino function, allowing for selective reactions at other sites without interference.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Fmoc-amino)-6-heptenoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of Fmoc-protected amino acids, including this compound, often employs automated solid-phase peptide synthesis (SPPS) techniques. This method involves anchoring the first Fmoc-protected amino acid onto a resin, followed by sequential deprotection and coupling cycles to build the desired peptide chain .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Fmoc-amino)-6-heptenoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.

Substitution: The Fmoc group can be substituted using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.

Reduction: H2/Ni or H2/Rh under atmospheric pressure.

Substitution: Nucleophiles like amines or alcohols in the presence of a base such as DIPEA.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of substituted amines or ethers.

Applications De Recherche Scientifique

Peptide Synthesis

Role as a Protective Group

2-(Fmoc-amino)-6-heptenoic acid is primarily utilized as a protective group in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group offers stability under basic conditions, allowing for selective deprotection and modification of amino acids without affecting other functional groups. This property is crucial for the production of complex peptides, enabling researchers to construct intricate peptide sequences efficiently .

Advantages

- Stability : Maintains integrity during various chemical reactions.

- Selectivity : Allows for targeted modifications, facilitating the synthesis of diverse peptides.

Drug Development

Designing Novel Pharmaceuticals

The structural characteristics of this compound make it a valuable building block in medicinal chemistry. Its ability to form stable interactions with biological targets positions it as a candidate for developing targeted therapies. This compound can be integrated into drug formulations aimed at enhancing efficacy and specificity against various diseases .

Case Studies

- Targeted Therapies : Research has demonstrated the potential of this compound in creating drugs that specifically target cancer cells while minimizing effects on healthy tissues.

- Pharmacokinetics : Studies indicate that derivatives of this compound exhibit favorable absorption and distribution profiles in biological systems.

Bioconjugation

Application in Targeted Drug Delivery

In bioconjugation processes, this compound can be attached to biomolecules such as proteins or antibodies. This application is pivotal for developing targeted drug delivery systems that enhance the therapeutic efficacy of agents by directing them specifically to disease sites .

Benefits

- Enhanced Efficacy : Improves the delivery of therapeutics to specific cells or tissues.

- Reduced Side Effects : Minimizes systemic exposure by focusing treatment on targeted areas.

Material Science

Incorporation into Polymer Systems

The compound can be incorporated into polymer matrices to develop advanced materials with tailored properties. These materials are sought after in various industrial applications due to their enhanced flexibility and chemical resistance .

Applications

- Coatings and Adhesives : Utilized in creating durable coatings that withstand harsh environments.

- Biomedical Devices : Integrated into materials used for medical devices, improving biocompatibility and functionality.

Research in Organic Chemistry

Building Block for Complex Molecules

As a versatile building block, this compound facilitates the synthesis of other complex organic molecules. Its unique structure allows chemists to explore new chemical pathways and reactions, contributing significantly to advancements in organic synthesis .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Protective group for amino acids | Stability, selectivity |

| Drug Development | Building block for novel pharmaceuticals | Targeted therapies |

| Bioconjugation | Attaching to biomolecules for drug delivery | Enhanced efficacy, reduced side effects |

| Material Science | Incorporation into polymers for advanced materials | Improved flexibility and resistance |

| Organic Chemistry | Synthesis of complex organic molecules | Exploration of new chemical pathways |

Mécanisme D'action

The primary mechanism of action of 2-(Fmoc-amino)-6-heptenoic acid involves the protection of the amino group by the Fmoc group. This protection allows for selective reactions at other functional groups without interference from the amino group. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Fmoc-amino)benzoic acid

- Fmoc-protected lysine

- Fmoc-protected phenylalanine

Uniqueness

2-(Fmoc-amino)-6-heptenoic acid is unique due to its heptenoic acid backbone, which provides distinct chemical properties compared to other Fmoc-protected amino acids. This uniqueness makes it valuable in specific peptide synthesis applications where the heptenoic acid structure is desired .

Activité Biologique

2-(Fmoc-amino)-6-heptenoic acid is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluoromethoxycarbonyl (Fmoc) protecting group on the amino moiety and a heptenoic acid chain. Its chemical structure can be represented as follows:

- Molecular Formula : C₁₃H₁₉NO₂

- CAS Number : 397868-44-9

The Fmoc group is commonly used in peptide synthesis as a protective group, allowing for selective reactions at the amino acid level.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an inhibitor in enzymatic pathways and its interactions with biological targets.

The mechanism by which this compound exerts its biological effects typically involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It can interact with receptors, modulating their activity and influencing downstream signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, revealing significant findings:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of heptenoic acids have shown effectiveness against various bacterial strains .

- Cytotoxicity : In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. A study reported that modifications in the heptenoic chain significantly influenced the cytotoxicity against human breast cancer cells .

- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have been studied for their ability to inhibit HDACs, which are crucial in regulating gene expression. The inhibition of HDACs can lead to increased acetylation of histones, thereby altering gene transcription profiles relevant to cancer progression .

Data Tables

The following table summarizes some key findings related to the biological activity of this compound and related compounds:

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)hept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h2,5-12,19-20H,1,3-4,13-14H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSIYGFZZWFAAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.